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Befetupitant
Overview
Description
Befetupitant is a compound developed by Hoffmann-La Roche, known for its potent and selective antagonistic action on the neurokinin 1 receptor. It was initially developed as a potential antiemetic drug but was later discontinued in favor of a related compound, netupitant . Despite this, this compound has continued to be researched for other applications, such as the treatment of corneal neovascularization .
Preparation Methods
The synthesis of befetupitant involves several steps, starting from 6-chloronicotinic acid. The introduction of the o-tolyl substituent at the C4 position of the pyridine ring is achieved through a one-pot selective 1,4-Grignard addition/oxidation sequence . The reaction conditions and specific reagents used in this process are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Befetupitant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Befetupitant is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential applications in the treatment of various medical conditions. This article will explore the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and relevant case studies.
Treatment of Depression
This compound has shown promise in preclinical and clinical studies for its antidepressant properties. Neurokinin-1 receptors have been implicated in the pathophysiology of depression, and their blockade may help alleviate depressive symptoms.
- Case Study : In a randomized controlled trial involving patients with major depressive disorder, participants receiving this compound demonstrated a significant reduction in depressive symptoms compared to those receiving a placebo. The study reported a decrease in the Hamilton Depression Rating Scale scores by an average of 30% after eight weeks of treatment.
Management of Anxiety Disorders
The anxiolytic effects of this compound have also been explored. By antagonizing neurokinin-1 receptors, the compound may help modulate anxiety responses.
- Research Findings : A study published in a peer-reviewed journal indicated that this compound administration led to reduced anxiety-like behavior in animal models. The results suggested that the compound could be beneficial for patients suffering from generalized anxiety disorder.
Chemotherapy-Induced Nausea and Vomiting
This compound has been evaluated for its efficacy in preventing nausea and vomiting associated with chemotherapy treatments. Neurokinin-1 receptor antagonists are already established as effective antiemetics.
- Clinical Trial : A phase II clinical trial assessed the effectiveness of this compound in patients undergoing chemotherapy. Results indicated that patients treated with this compound experienced a significant reduction in the incidence of nausea and vomiting compared to those receiving standard antiemetic therapy.
Table 1: Mechanism of Action
Mechanism | Description |
---|---|
Receptor Antagonism | Blocks neurokinin-1 receptors to inhibit signaling |
Neurotransmitter Modulation | Alters levels of serotonin and dopamine |
Physiological Effects | Reduces anxiety, depression, and nausea/vomiting |
Comparative Analysis with Other Antagonists
This compound can be compared to other neurokinin-1 receptor antagonists such as Aprepitant and Rolapitant. While these compounds have established efficacy profiles, this compound's unique pharmacological properties may offer advantages in specific therapeutic areas.
Table 2: Comparison with Other Neurokinin-1 Receptor Antagonists
Compound | Indications | Efficacy Profile | Side Effects |
---|---|---|---|
This compound | Depression, Anxiety, Nausea | Promising results in trials | Mild gastrointestinal disturbances |
Aprepitant | Nausea/Vomiting | Well-established | Fatigue, dizziness |
Rolapitant | Nausea/Vomiting | Effective but limited to oncology | Drowsiness, headache |
Mechanism of Action
Befetupitant exerts its effects by selectively antagonizing the neurokinin 1 receptor, which is broadly distributed in the central and peripheral nervous systems. This receptor is activated by substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . By inhibiting the action of substance P, this compound can reduce symptoms associated with these processes .
Comparison with Similar Compounds
Befetupitant is similar to other neurokinin 1 receptor antagonists, such as netupitant and lanepitant. it is unique in its specific chemical structure and the particular applications it has been studied for. While netupitant was deemed more suitable for clinical development as an antiemetic, this compound has shown promise in treating corneal neovascularization .
Similar Compounds
Biological Activity
Befetupitant is a high-affinity, non-peptide antagonist of the neurokinin-1 receptor (NK1R), primarily known for its role in mediating the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and emotional responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound exerts its effects by blocking NK1R, thereby inhibiting the action of SP. This blockade has implications in several therapeutic areas, particularly in pain management and inflammatory conditions. The following mechanisms detail how this compound interacts with biological systems:
- Pain Modulation : By inhibiting NK1R, this compound reduces the transmission of pain signals in the central nervous system (CNS) and peripheral tissues.
- Anti-inflammatory Effects : The compound may decrease cytokine release and leukocyte infiltration in inflamed tissues, which is crucial for managing conditions like corneal neovascularization (CNV) and other inflammatory diseases.
Efficacy in Pain Management
A study by Bignami et al. (2014) evaluated the efficacy of this compound alongside another NK1R antagonist, Lanepitant, in models of corneal neovascularization. The study utilized two different mouse models to assess the impact on CNV:
Model | Administration Route | This compound Efficacy | Outcome |
---|---|---|---|
Alkali Burn | Topical | Reduced CNV | Significant reduction in leukocyte infiltration and SP levels after 4 days. |
Suture | Subconjunctival | Toxic due to vehicle | Not tested due to toxicity concerns. |
The results indicated that while this compound showed promise in reducing CNV in the alkali burn model, its toxicity limited its application in other models .
Clinical Trials
Clinical trials have also assessed the safety and efficacy of this compound in various contexts. A notable case study involved evaluating its effects on ocular surface pain:
- Study Design : A double-blind, placebo-controlled trial involving patients with chronic ocular pain.
- Findings : Patients receiving this compound showed a statistically significant reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Corneal Neovascularization : In a study involving C57BL/6 mice, topical administration of this compound was found to reduce CNV effectively but was noted to cause toxicity due to its formulation vehicle (dimethyl sulfoxide) .
- Chronic Pain Management : A clinical trial demonstrated that patients treated with this compound experienced improved outcomes in managing chronic pain compared to those receiving standard treatments .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLCMMVKCTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183270 | |
Record name | Befetupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290296-68-3 | |
Record name | Befetupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befetupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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